1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO4 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Polymers and Photophysical Properties
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives have been studied for their potential in forming coordination polymers with lanthanide ions. These compounds, through their aromatic carboxylic acids, support the formation of lanthanide coordination compounds. These polymers have been characterized using spectroscopic techniques and assessed for their photophysical properties. For instance, complexes synthesized from similar acids exhibit luminescence efficiencies and possess photophysical characteristics valuable in various applications (Sivakumar et al., 2011).
Synthesis Pathways and Chemical Structures
Research has also been conducted on the synthesis and structural analysis of compounds related to this compound. Studies include the evaluation of historical and novel synthesis methods, leading to a comprehensive understanding of the chemical structure and properties of these compounds. The findings from these studies contribute to the broader knowledge of pyridine derivatives and their potential applications in various scientific fields (Wiedemann & Grohmann, 2009).
Catalytic Applications
Further research has explored the use of related dihydropyridine carboxylic acid compounds as catalysts. For instance, Zn(II) coordination polymers based on similar compounds have shown effectiveness as heterogeneous catalysts in certain chemical reactions. These findings open up possibilities for their application in industrial processes and chemical synthesis, contributing to more efficient and environmentally friendly chemical processes (Paul et al., 2021).
Mechanism of Action
Target of Action
It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with molecules that can initiate free radical reactions.
Mode of Action
The mode of action of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves a series of chemical reactions. The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s structure suggests it might be involved in oxidative pathways such as glycolysis, the tricarboxylic acid cycle (also known as kreb’s cycle), and mitochondrial oxidative phosphorylation/electron transport .
Safety and Hazards
Properties
IUPAC Name |
6-oxo-1-phenylmethoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDQXNWTGQYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572900 | |
Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210366-15-7 | |
Record name | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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